molecular formula C12H11IN2O2 B12895256 Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester CAS No. 829666-48-0

Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester

Cat. No.: B12895256
CAS No.: 829666-48-0
M. Wt: 342.13 g/mol
InChI Key: KIOJHMVZICLYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodoquinolin-7-yl dimethylcarbamate is a chemical compound with the molecular formula C12H11IN2O2 and a molecular weight of 342.13 g/mol . It is an amine derivative and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodoquinolin-7-yl dimethylcarbamate typically involves the iodination of quinoline derivatives followed by carbamate formation. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and carbamate formation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Iodoquinolin-7-yl dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

Scientific Research Applications

6-Iodoquinolin-7-yl dimethylcarbamate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Iodoquinolin-7-yl dimethylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with DNA, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodoquinolin-7-yl dimethylcarbamate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its iodine atom and carbamate group make it a versatile intermediate for further chemical modifications .

Biological Activity

Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its properties, mechanisms of action, and biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C13_{13}H12_{12}I N2_{2}O2_{2}
  • Molecular Weight : Approximately 328.14 g/mol

The structure includes a dimethyl carbamate group linked to a 6-iodo-7-quinolinyl moiety. The presence of the iodine atom is significant as it may enhance the compound's reactivity and biological activity compared to other carbamic acid derivatives lacking such substituents.

Carbamic acid derivatives, including this compound, are known to interact with various biological targets. Notably, they have been identified as potential inhibitors of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. The interaction with HDACs can lead to altered cellular processes that are crucial in the context of cancer therapy and other diseases.

The mechanism of action is likely mediated through:

  • Hydrogen Bonding : Between the compound and target proteins.
  • Hydrophobic Interactions : Facilitating binding affinity.
  • Nucleophilic Substitution Reactions : Due to the presence of the iodo group, allowing for further chemical modifications.

Inhibition of Histone Deacetylases (HDACs)

Research indicates that this compound exhibits significant inhibitory activity against HDACs. This inhibition can result in:

  • Altered Gene Expression : Leading to apoptosis in cancer cells.
  • Potential Therapeutic Effects : In various malignancies where HDACs are implicated.

Data Table: Comparison with Related Compounds

Compound NameStructure TypeUnique Features
Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl esterCarbamateContains a dimethylamino group enhancing solubility
Carbamic acid, (3,4-dichlorophenyl)-2-butyl ethyl esterCarbamateChlorine substituents increase lipophilicity
This compoundCarbamateIodine enhances biological activity

Case Studies and Research Findings

  • Study on Quinoline Derivatives :
    A study evaluated various quinoline derivatives for their biological activities. Among them, compounds similar in structure to this compound exhibited significant anti-cancer properties through HDAC inhibition .
  • Antiamoebic Activity :
    Research into quinoxaline derivatives indicated that structural modifications could enhance activity against E. histolytica. This suggests that similar modifications in carbamic acid derivatives could yield compounds with potent antiamoebic effects .
  • Structure-Activity Relationship (SAR) :
    Investigations into SAR have shown that the presence of bulky groups and halogens significantly affects the biological activity of carbamate esters. The unique iodine substitution in this compound may provide enhanced interaction with biological targets compared to other simpler structures .

Properties

CAS No.

829666-48-0

Molecular Formula

C12H11IN2O2

Molecular Weight

342.13 g/mol

IUPAC Name

(6-iodoquinolin-7-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C12H11IN2O2/c1-15(2)12(16)17-11-7-10-8(6-9(11)13)4-3-5-14-10/h3-7H,1-2H3

InChI Key

KIOJHMVZICLYIU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=C(C=C2C=CC=NC2=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.